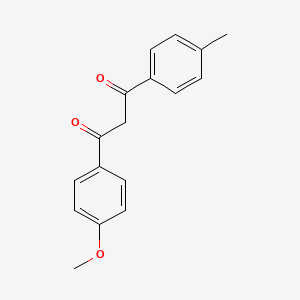

1,3-Propanedione, 1-(4-methoxyphenyl)-3-(4-methylphenyl)-

Description

1,3-Propanedione, 1-(4-methoxyphenyl)-3-(4-methylphenyl)- (IUPAC name: 1-(4-methoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione) is a dibenzoylmethane derivative characterized by two aryl groups attached to a 1,3-diketone core. The 4-methoxyphenyl group introduces electron-donating resonance effects, while the 4-methylphenyl group contributes inductive electron donation.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-3-5-13(6-4-12)16(18)11-17(19)14-7-9-15(20-2)10-8-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLJHXJSVRPGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206135 | |

| Record name | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25856-03-5 | |

| Record name | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25856-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Propanedione, 1-(4-methoxyphenyl)-3-(4-methylphenyl)- is a diketone compound with the molecular formula C17H16O3. This compound exhibits notable biological activities that have been the subject of various research studies. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Claisen-Schmidt Condensation : A common method involves the reaction between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions and is followed by purification through recrystallization.

Industrial Production

In industrial applications, large-scale synthesis may utilize optimized batch or continuous processes to enhance yield and purity. Advanced purification techniques like column chromatography are often employed.

Antioxidant Properties

Research has indicated that 1,3-Propanedione derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby inhibiting oxidative stress in biological systems. The antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anticancer Potential

1,3-Propanedione derivatives have been investigated for their anticancer activities. In vitro studies have shown that they can induce apoptosis in cancer cell lines, including prostate cancer (PC-3) cells. The mechanism of action appears to involve the modulation of cell cycle progression and activation of apoptotic pathways.

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Inhibits oxidative stress |

| Antimicrobial | Inhibits growth of bacteria | Disrupts cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Modulates cell cycle and activates apoptosis |

The biological activity of 1,3-Propanedione is attributed to its ability to interact with various molecular targets:

- Oxidative Stress Modulation : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Cycle Regulation : It influences cell cycle checkpoints, leading to cell cycle arrest in cancer cells.

- Apoptotic Pathway Activation : The compound activates caspases and other proteins involved in the apoptotic pathway, leading to programmed cell death in malignant cells.

Study on Anticancer Activity

A study published in Molecules explored the effects of 1,3-Propanedione on PC-3 prostate cancer cells. The researchers treated the cells with varying concentrations of the compound and assessed cell viability using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications against prostate cancer .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of 1,3-Propanedione against common pathogens. The study employed disk diffusion methods to evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .

Scientific Research Applications

Synthesis and Reactivity

-

Synthesis of Derivatives :

- 1,3-Propanedione derivatives can be synthesized through various methods involving electrophilic aromatic substitution reactions. For instance, it serves as a precursor to synthesize 1,3-bis(4-hydroxyphenyl)-1,3-propanedione and other functionalized derivatives .

- The compound has been utilized in the preparation of fluorinated derivatives such as 2-fluoro-1,3-bis(4'-methoxyphenyl)-1,3-propanedione, demonstrating its reactivity towards electrophilic fluorination .

- Reactivity with Nucleophiles :

Applications in Organic Synthesis

- Ligand Formation :

- Intermediate in Pharmaceutical Chemistry :

Case Study 1: Synthesis of Propylpyrazole Triol (PPT)

- Objective : To explore the use of 1,3-bis(4-methoxyphenyl)-1,3-propanedione as a starting material for synthesizing propylpyrazole triol.

- Methodology : The compound was reacted with appropriate reagents to yield PPT, which has been studied for its therapeutic properties.

- Findings : The synthesized PPT exhibited promising pharmacological activities in preliminary tests.

Case Study 2: Coordination Chemistry

- Objective : Investigate the role of 1,3-bis(4-methoxyphenyl)-1,3-propanedione as a ligand in metal complexes.

- Methodology : The compound was coordinated with iron to form an iron(III) complex.

- Results : The resulting complex displayed enhanced catalytic activity compared to other ligands.

Data Table: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Serves as a precursor for various derivatives and functional groups | Synthesis of propylpyrazole triol |

| Coordination Chemistry | Acts as a ligand in metal complex formation | Iron(III)-oxo cluster synthesis |

| Pharmaceutical Chemistry | Intermediate for drug development | Potential drug candidates derived from its derivatives |

Chemical Reactions Analysis

Oxidation Reactions

The diketone structure enables oxidation of carbonyl groups to form carboxylic acids or other oxidized derivatives under specific conditions.

| Reagent | Conditions | Major Products |

|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic conditions | Carboxylic acids (e.g., benzene rings retained with oxidized ketone groups) |

| Chromium trioxide (CrO₃) | Acidic environment | Partial oxidation to ketone derivatives or cleaved carbonyl compounds |

Mechanism : Oxidation typically cleaves the diketone’s central C-C bond, transforming ketones into carboxylic acids. Methoxy groups on aromatic rings remain intact unless harsh conditions favor demethylation.

Reduction Reactions

Reduction of carbonyl groups yields alcohols or alkanes, depending on the reducing agent and conditions.

| Reagent | Conditions | Major Products |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or ethanol | Secondary alcohols (reduction of ketones) |

| Lithium aluminum hydride (LiAlH₄) | Dry ether solvent | Primary alcohols or alkanes (complete reduction) |

Mechanism : Selective reduction of ketones to alcohols occurs via hydride transfer, while stronger reductants like LiAlH₄ may fully reduce carbonyls to methylene groups .

Electrophilic Aromatic Substitution

The methoxyphenyl rings undergo substitution reactions due to activating methoxy (-OCH₃) groups.

| Reagent | Conditions | Major Products |

|---|---|---|

| Bromine (Br₂) | FeBr₃ catalyst | Brominated methoxyphenyl derivatives |

| Nitric acid (HNO₃) | H₂SO₄ catalyst | Nitro-substituted methoxyphenyl derivatives |

Mechanism : Methoxy groups direct electrophiles to para positions on the aromatic rings, yielding halogenated or nitrated derivatives.

Key Structural and Reactivity Features

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-(4-Methoxyphenyl)-1,3-Propanedione (DBM11, CAS 4143-72-0)

- Substituents : 2-hydroxyphenyl (electron-withdrawing due to -OH) and 4-methoxyphenyl.

- Key Differences: The 2-hydroxyphenyl group in DBM11 enables intramolecular hydrogen bonding with the diketone oxygen, enhancing planarity and UV absorption properties .

- Photo-Stability: DBM11’s hydroxyl group may accelerate photo-degradation via keto-enol tautomerism, whereas the target compound’s 4-methylphenyl group could improve stability by reducing reactive intermediates .

1-(2-Hydroxyphenyl)-3-(4-Methylphenyl)-1,3-Propanedione (DBM2)

1-(4-tert-Butylphenyl)-3-(4-Methoxyphenyl)-1,3-Propanedione (CAS 70356-09-1)

- Substituents : 4-tert-butylphenyl (sterically bulky) and 4-methoxyphenyl.

- The tert-butyl group may enhance solubility in hydrophobic matrices but could limit applications requiring compact molecular packing .

3-(4-Methylphenyl)-1-Phenyl-1-Propanone (CAS 1669-50-7)

- Structure: Monoketone with 4-methylphenyl and phenyl groups.

- Key Differences: The absence of a diketone moiety eliminates enolization capacity, reducing acidity of α-hydrogens and limiting applications in chelation or tautomerism-dependent processes .

Physicochemical Properties and Spectral Data

Table 1: Comparative Properties of Selected 1,3-Propanediones

Spectral Insights:

- NMR : The target compound’s ¹H NMR would show distinct singlet peaks for the methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm) groups, with aromatic protons in the δ 6.5–8.0 ppm range.

- Mass Spectrometry : Expected molecular ion peak at m/z 270.28 ([M]⁺), with fragmentation patterns reflecting cleavage of the diketone core .

Preparation Methods

Base-Catalyzed Intermolecular Coupling

The classical Claisen condensation remains the most widely adopted method for synthesizing 1,3-diketones. For 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1,3-propanedione, this involves reacting 4-methoxyacetophenone with 4-methylbenzoyl chloride in the presence of a strong base. Source details a protocol where 4-methoxyacetophenone (1.8 g, 12 mmol) and pyridine (2.88 mL, 36 mmol) are dissolved in dichloromethane (30 mL) at 0°C. 4-Methylbenzoyl chloride (1.9 g, 12 mmol) is added dropwise, followed by stirring at room temperature for 3 h. The intermediate 2-acetylphenyl 4-methylbenzoate is isolated via extraction (3 M HCl wash, Na₂SO₄ drying) and subjected to cyclization using potassium tert-butoxide (438 mg, 3.9 mmol) in THF at 25°C for 12 h. Acidification to pH 6 yields the crude product, which is purified by column chromatography (petroleum ether/ethyl acetate, 15:1) to afford the target compound in 72% yield.

Calcium Oxide-Mediated Solid-State Reaction

Patent US4482745A discloses a solvent-free approach using calcium oxide (1–2 equiv) as a heterogeneous base. A mixture of 4-methoxyacetophenone (1 mol), methyl 4-methylbenzoate (5–10 mol), and CaO (1–2 mol) is heated at 150–200°C under nitrogen for 3–6 h. Continuous removal of methanol by distillation drives the reaction to completion. Post-reaction cooling and toluene extraction yield a crude product that is recrystallized from ethanol to achieve 68–75% purity. This method offers advantages in scalability and reduced solvent waste but requires stringent temperature control to prevent decarboxylation.

Oxidative Coupling Strategies

Copper-Catalyzed C–H Activation

A novel oxidative dimerization method reported in CN105254483A utilizes tert-butyl hydroperoxide (TBHP) as an oxidant and CuCl (0.1 equiv) as a catalyst. 4-Methoxyacetophenone (0.24 g, 1 mmol) and TBHP (0.27 g, 3 mmol) are combined in acetic acid (2 mL) at 100°C for 12 h. The reaction proceeds via single-electron transfer (SET) mechanism, forming a diketone through β-C–H functionalization. Purification via column chromatography (petroleum ether/ethyl acetate, 40:1) delivers the product in 88% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: NMR (400 MHz, CDCl₃) δ 8.08–7.76 (m, 4H), 7.56 (dd, Hz, 1H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

Potassium Hydroxide-Promoted Cyclization

Source further describes a two-step sequence starting with 4-acetyl-1,3-phenylene dibenzoate. Treatment with pulverized KOH (1.34 g, 24 mmol) in dry pyridine at 50°C for 12 h induces cyclocondensation, followed by acetic acid quenching. This method achieves 70% yield but requires stoichiometric base and generates stoichiometric waste, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The following table summarizes key metrics across methodologies:

Environmental and Economic Considerations

The CuCl/TBHP system offers superior atom economy (87%) compared to CaO-mediated routes (64%) but generates acidic waste requiring neutralization. Solvent-free calcium oxide methods reduce organic waste but exhibit lower yields due to side reactions at elevated temperatures.

Purification and Characterization

Chromatographic Techniques

All methods employ silica gel chromatography for purification, with eluent systems tailored to polarity:

Q & A

Q. Table: Photoluminescence Data for Sm(III) Complexes

| Ligand | Emission λ (nm) | Quantum Yield |

|---|---|---|

| Methylphenyl derivative | 645 | 0.18 |

| Methoxyphenyl derivative | 630 | 0.22 |

Intermediate Research Question: How do substituent effects influence the UV absorption profile of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λₘₐₓ in ethanol (typically 340–360 nm for dibenzoylmethanes).

- Computational Modeling : Perform TD-DFT to simulate electronic transitions. Methoxy groups red-shift absorption by stabilizing excited states .

- Comparative Study : Compare with analogs (e.g., 4-chloro or 4-hydroxy substituents) to establish structure-activity relationships.

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.